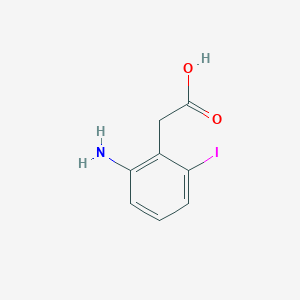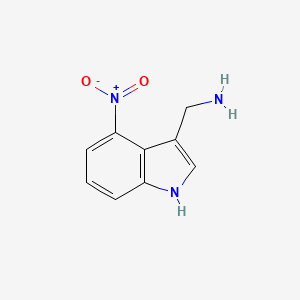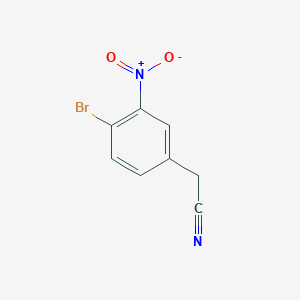
2-(4-Bromo-3-nitrophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-nitrophenyl)acetonitrile: is a chemical compound with the following structural formula:
C8H5BrN2O2
It consists of a benzene ring substituted with a bromine atom, a nitro group, and a cyano group. The compound is of interest due to its diverse applications in research and industry.
Méthodes De Préparation
Synthetic Routes:: The synthesis of 2-(4-Bromo-3-nitrophenyl)acetonitrile involves the nitration of benzyl cyanide. Here’s a step-by-step procedure:
Nitration of Benzyl Cyanide:
Industrial Production:: Industrial-scale production methods may vary, but the synthetic route remains consistent.
Analyse Des Réactions Chimiques
2-(4-Bromo-3-nitrophenyl)acetonitrile can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Reduction Reactions: Reduction of the nitro group can yield the corresponding amino compound.
Other Transformations: Depending on reaction conditions, it may undergo additional transformations.
Common reagents include reducing agents (such as hydrogen gas over a catalyst) and nucleophiles (such as amines).
Major products formed from these reactions include substituted derivatives of the parent compound.
Applications De Recherche Scientifique
2-(4-Bromo-3-nitrophenyl)acetonitrile finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and polymers.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
While 2-(4-Bromo-3-nitrophenyl)acetonitrile is unique in its substitution pattern, similar compounds include:
2-(2-Bromo-4-nitrophenyl)acetonitrile: (CAS: 543683-48-3)
2-(3-Bromo-4-nitrophenyl)acetonitrile: (CAS: 124840-60-4)
4-Bromo-2-methyl-1-nitrobenzene: (CAS: 52414-98-9)
These compounds share common features but differ in substituent positions. Researchers explore their distinct properties and applications.
Propriétés
Formule moléculaire |
C8H5BrN2O2 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
2-(4-bromo-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 |
Clé InChI |
UGPBJGWBPLUSLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC#N)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


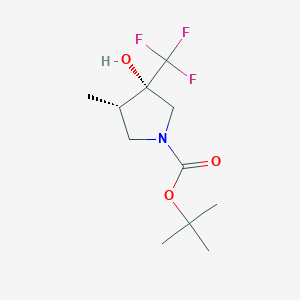

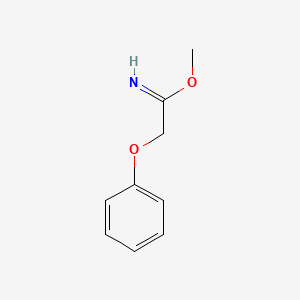
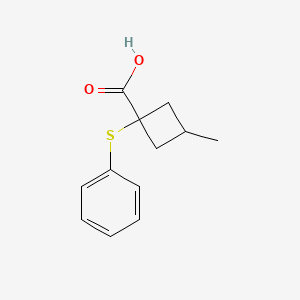
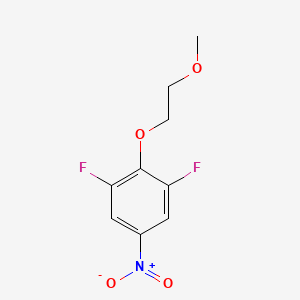
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
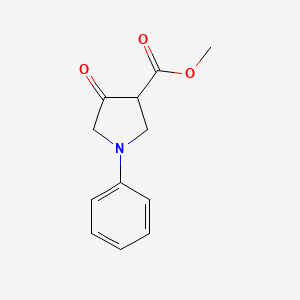
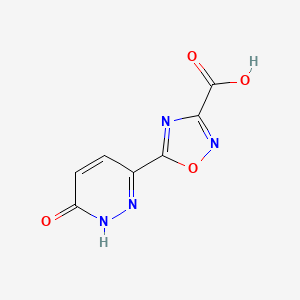
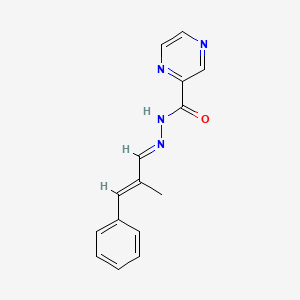
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
